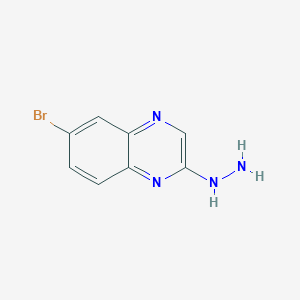

6-Bromo-2-hydrazinylquinoxaline

Description

Properties

Molecular Formula |

C8H7BrN4 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

(6-bromoquinoxalin-2-yl)hydrazine |

InChI |

InChI=1S/C8H7BrN4/c9-5-1-2-6-7(3-5)11-4-8(12-6)13-10/h1-4H,10H2,(H,12,13) |

InChI Key |

ITSCLZDWIAAHPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)NN |

Origin of Product |

United States |

Preparation Methods

Bromination of Quinoxaline to 6-Bromoquinoxaline

- Reagents and Conditions: Quinoxaline is brominated using N-bromosuccinimide (NBS) in glacial acetic acid or DMF as solvent, with benzoyl peroxide as a radical initiator catalyst. The reaction is conducted under reflux for approximately 20 hours in an inert atmosphere.

- Outcome: This method yields 6-bromoquinoxaline as the sole monobrominated product with about 50-51% yield.

- Workup: After reaction completion, the mixture is cooled, solvent removed under reduced pressure, diluted with saturated sodium carbonate solution, and extracted with ethyl acetate. The organic layers are washed, dried over sodium sulfate, and concentrated to isolate the product.

| Parameter | Details |

|---|---|

| Starting material | Quinoxaline (3.0 mmol) |

| Brominating agent | N-Bromosuccinimide (3.0 mmol) |

| Catalyst | Benzoyl peroxide (catalytic) |

| Solvent | Glacial acetic acid or DMF |

| Temperature | Reflux (~118°C for AcOH) |

| Reaction time | 20 hours |

| Yield | 50-51% |

Reference: Uçar et al., Tetrahedron, 2017

Synthesis of 6-Bromo-2,3-dichloroquinoxaline

- Starting Material: 6-Bromo-1,4-dihydroquinoxaline-2,3-dione, prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid.

- Chlorination: The dione is chlorinated using phosphorus oxychloride (POCl3) in the presence of DMF as a catalyst to afford 6-bromo-2,3-dichloroquinoxaline.

- Significance: This dichloroquinoxaline serves as a key intermediate for nucleophilic substitution reactions.

Reference: PMC article on quinoxaline derivatives synthesis

Reference: PMC article on quinoxaline derivatives synthesis

- The hydrazinyl derivative can be further reacted with aldehydes (e.g., p-chlorobenzaldehyde) to form Schiff bases, which are of interest for biological activity studies.

- Reaction with sodium azide can convert the hydrazinyl group into tetrazoloquinoxaline derivatives, expanding the chemical diversity.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Quinoxaline | NBS, benzoyl peroxide, AcOH or DMF, reflux 20 h | 6-Bromoquinoxaline | ~50 | Radical bromination, monobromide product |

| 2 | 4-Bromo-o-phenylenediamine + oxalic acid | Hydrochloric acid, then POCl3 + DMF | 6-Bromo-2,3-dichloroquinoxaline | Not specified | Chlorination of quinoxaline dione |

| 3 | 6-Bromo-2,3-dichloroquinoxaline | Hydrazine hydrate, absolute ethanol | 6-Bromo-2-hydrazinyl-3-chloroquinoxaline | Good yield | Selective substitution at 2-position chlorine |

- The bromination step is critical for regioselectivity, yielding the 6-bromo derivative exclusively.

- Chlorination with POCl3 is a well-established method to activate quinoxaline for nucleophilic substitution.

- Hydrazine substitution shows positional selectivity influenced by the bromine substituent’s electronic effects.

- Spectroscopic data confirm the structure and purity of the hydrazinyl derivative.

- The synthetic route is versatile, allowing further functionalization for biological evaluation.

The preparation of 6-bromo-2-hydrazinylquinoxaline involves a multi-step synthetic approach starting from quinoxaline, proceeding through bromination, chlorination, and selective nucleophilic substitution by hydrazine. The methods are well-documented with moderate to good yields and supported by detailed spectroscopic characterization. This compound serves as a valuable intermediate for synthesizing biologically active quinoxaline derivatives.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydrazinylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted quinoxalines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can have different biological activities and properties.

Scientific Research Applications

Pharmacological Applications

6-Bromo-2-hydrazinylquinoxaline and its derivatives exhibit significant pharmacological activities, making them valuable in medicinal chemistry. The following sections detail its applications:

Anticancer Activity

Quinoxaline derivatives, including this compound, have shown promise in combating various cancers. Studies indicate that these compounds can inhibit tumor growth by targeting multidrug resistance mechanisms often seen in cancer cells. For instance, research demonstrated that certain quinoxaline derivatives can effectively overcome P-glycoprotein-mediated drug resistance, enhancing the efficacy of chemotherapy agents .

Case Study:

A study assessed the effects of this compound on human cancer cell lines, revealing that it induced apoptosis and inhibited cell proliferation at specific concentrations (1.5 µM to 6.0 µM). The compound was found to downregulate the expression of ABCB1, a key transporter involved in drug resistance .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens, including bacteria and fungi. Its structural characteristics allow it to interact with microbial targets effectively.

Case Study:

In vitro studies demonstrated that quinoxaline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiviral Activity

Research indicates that this compound may possess antiviral properties, particularly against herpes viruses. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

Case Study:

Harmenberg et al. reported that derivatives similar to this compound showed potent activity against herpes simplex virus type 1 and varicella zoster virus in tissue culture settings .

Comparative Data Table

The following table summarizes the biological activities and applications of this compound compared to other quinoxaline derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quinoxaline Derivative A | Moderate | High | Low |

| Quinoxaline Derivative B | High | Moderate | Moderate |

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydrazinylquinoxaline involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Substituent Position and Reactivity

- 6-Bromo-2-chloro-3-hydrazinylquinoxaline (Compound 3): Substituents: Bromine (C6), chlorine (C2), hydrazine (C3). Reactivity: The chlorine at C2 is less reactive than the hydrazine group at C3 due to bromine’s electron-withdrawing (-R) effect at C6, which directs nucleophilic substitution to C3 . Spectral Data: IR bands at 3415, 3250, and 3146 cm⁻¹ (NH/NH₂); ¹H-NMR δ5.00 (NH₂) and δ9.16 (NH) .

- 6-Bromo-2,3-dihydrazinylquinoxaline (Compound 9): Substituents: Bromine (C6), hydrazine (C2 and C3). Synthesis: Achieved via double hydrazinolysis of 6-bromo-2,3-dichloroquinoxaline or stepwise substitution . Molecular Weight: 268 g/mol (m/z 268, M⁺), lighter than derivatives with bulkier substituents .

*Calculated based on molecular formula.

Functional Group Variations

- 6-Bromo-2’-(4-hydroxyphenyl)quinoline-4-carbohydrazide (CAS 351327-31-6): Substituents: Bromine (C6), carbohydrazide (C4), 4-hydroxyphenyl (C2). Molecular Weight: 359.185 g/mol. Applications: Likely explored for antimicrobial activity due to the hydroxyphenyl moiety, which enhances hydrogen bonding .

- 7-Bromo-2-[2-(2-hydroxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (Compound 9f): Substituents: Thiazolo ring fused at C5/C4, hydroxybenzylidene hydrazine. Spectral Data: IR bands at 3446 cm⁻¹ (OH), 3206 cm⁻¹ (NH), 1595 cm⁻¹ (C=N) . Applications: Potential metal chelation or kinase inhibition due to thiazole and Schiff base motifs .

*Estimated based on molecular formula.

Key Research Findings

- Reactivity Trends: Bromine at C6 directs electrophilic substitutions to C3 in dichloroquinoxaline precursors, but steric and electronic effects vary with substituent type (e.g., hydrazine vs. chlorine) .

- Biological Relevance: Hydrazinyl and carbohydrazide derivatives show promise in targeting parasitic or bacterial enzymes, as suggested by related studies on quinoxaline-based inhibitors .

- Structural Complexity: Thiazolo- or chromenone-fused derivatives exhibit enhanced bioactivity but require multi-step syntheses compared to simpler hydrazinyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.